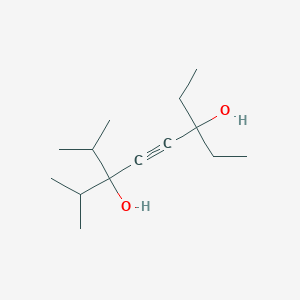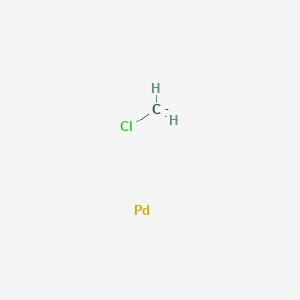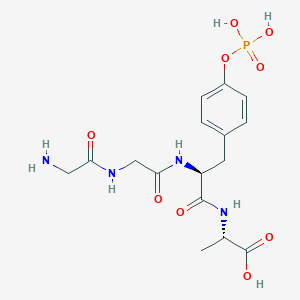
6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol is a chemical compound with a complex structure characterized by the presence of multiple functional groups, including an alkyne and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor followed by hydroxylation to introduce the diol functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the addition of the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-dione.
Reduction: Formation of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-ene-3,6-diol.
Substitution: Formation of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-dichloride.
科学的研究の応用
6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Ethyl-2-methyl-3-(propan-2-yl)oct-4-yne-3,6-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl- (2R-cis)
- 5-Ethyl-2,6-dimethyloctane
- 3,4,7-Trimethyl-6-(1-methylethyl)nonane
特性
CAS番号 |
185423-49-8 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
6-ethyl-2-methyl-3-propan-2-yloct-4-yne-3,6-diol |
InChI |
InChI=1S/C14H26O2/c1-7-13(15,8-2)9-10-14(16,11(3)4)12(5)6/h11-12,15-16H,7-8H2,1-6H3 |
InChIキー |
WUWJIMJZHUIAKR-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C#CC(C(C)C)(C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)


![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)


![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)


